cefepime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity and Mechanism of Action

- Broad-spectrum activity: Cefepime exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including some strains resistant to other cephalosporins. This makes it a valuable tool for empirical treatment in critically ill patients where the causative pathogen is unknown [].

- Mechanism of action: Similar to other cephalosporins, cefepime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) essential for cell wall formation. This binding prevents the bacteria from building a strong and rigid cell wall, leading to cell death [].

Clinical Efficacy Studies

- Treatment of various infections: Numerous clinical trials have evaluated the efficacy of cefepime in treating diverse infections, including pneumonia, urinary tract infections, skin and soft tissue infections, and intra-abdominal infections [].

- Comparative studies: Researchers have compared cefepime with other antibiotics to assess its effectiveness and safety. These studies provide valuable insights into the optimal use of cefepime in various clinical settings [].

Pharmacokinetics and Pharmacodynamics

- Understanding drug behavior: Research focusing on the pharmacokinetics (movement of the drug in the body) and pharmacodynamics (effects of the drug on the body) of cefepime helps optimize dosing regimens and ensure effective treatment while minimizing potential side effects [].

- Dosage optimization: Studies investigating the relationship between cefepime dose, patient characteristics, and treatment outcomes are crucial for tailoring therapy to individual needs, especially in patients with impaired kidney function [].

Cefepime-resistant bacteria

- Emerging threat: The emergence of cefepime-resistant bacteria is a growing concern, and researchers are actively investigating the mechanisms and factors contributing to this resistance. This research is essential for developing strategies to combat the spread of these resistant pathogens and preserve the efficacy of cefepime [].

Cefepime has the chemical formula and a molar mass of approximately 480.56 g/mol. It operates primarily by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, leading to cell lysis and death of susceptible microorganisms. Cefepime is effective against a variety of pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, and various strains of Escherichia coli .

Cefepime acts by inhibiting bacterial cell wall synthesis. The beta-lactam ring in its structure binds to penicillin-binding proteins (PBPs) essential for building the bacterial cell wall. This binding prevents the formation of a strong peptidoglycan layer, weakening the cell wall and leading to bacterial cell death [].

Cefepime undergoes minimal metabolism in the liver; less than 1% is metabolized. The primary metabolic pathway involves the formation of N-methylpyrrolidine (NMP), which is then oxidized to NMP-N-oxide, a more stable metabolite. The oxidation process is mediated by flavin-containing mixed-function oxygenase enzymes . The stability of cefepime against hydrolysis by beta-lactamases is attributed to specific substitutions on its cephem ring structure .

Cefepime demonstrates bactericidal activity through its mechanism of action as a beta-lactam antibiotic. It binds covalently to transpeptidases involved in the final stages of peptidoglycan synthesis in bacterial cell walls. This binding disrupts cell wall integrity, leading to autolysis and bacterial death . Cefepime has enhanced activity against resistant strains due to its ability to penetrate the outer membrane of Gram-negative bacteria effectively .

The synthesis of cefepime involves several steps that modify the basic cephem structure. Key steps include:

- Formation of the Cephem Core: Starting from 7-aminocephalosporanic acid (7-ACA), various side chains are introduced.

- Substitution Reactions: Specific groups such as methoxyimino and N-methylpyrrolidine are added to enhance antibacterial properties and stability against beta-lactamases.

- Purification: The final compound is purified through crystallization or chromatography techniques to ensure high purity for pharmaceutical use .

Cefepime is primarily used for treating moderate to severe infections caused by susceptible bacteria, including:

- Nosocomial pneumonia

- Complicated urinary tract infections

- Skin and soft tissue infections

- Febrile neutropenia (in patients with low white blood cell counts)

- Intra-abdominal infections (often in combination with metronidazole) .

Its broad-spectrum activity makes it a valuable option in empirical therapy for suspected infections caused by multidrug-resistant organisms.

Cefepime has notable interactions with other medications, particularly those affecting renal function or that are also nephrotoxic. It may also lead to false-positive results in urine glucose tests due to its structural characteristics . Monitoring is essential when cefepime is administered alongside other antibiotics or medications that impact renal clearance.

Cefepime can be compared with several other cephalosporins and beta-lactam antibiotics:

| Compound Name | Generation | Spectrum of Activity | Stability Against Beta-Lactamases | Unique Features |

|---|---|---|---|---|

| Ceftriaxone | Third | Broad (less effective against Pseudomonas) | Moderate | Longer half-life; good CNS penetration |

| Ceftazidime | Third | Broad (effective against Pseudomonas) | Moderate | Strong anti-Pseudomonas activity |

| Cefotaxime | Third | Broad | Moderate | Commonly used for community-acquired infections |

| Meropenem | Carbapenem | Very broad | High | Resistant to most beta-lactamases |

| Imipenem | Carbapenem | Very broad | High | Often combined with cilastatin to prevent renal degradation |

Cefepime stands out due to its enhanced stability against hydrolysis by beta-lactamases compared to third-generation cephalosporins and its effective penetration into Gram-negative bacteria due to its unique structural modifications .

Molecular Formula and Mass (C19H24N6O5S2, 480.56 g/mol)

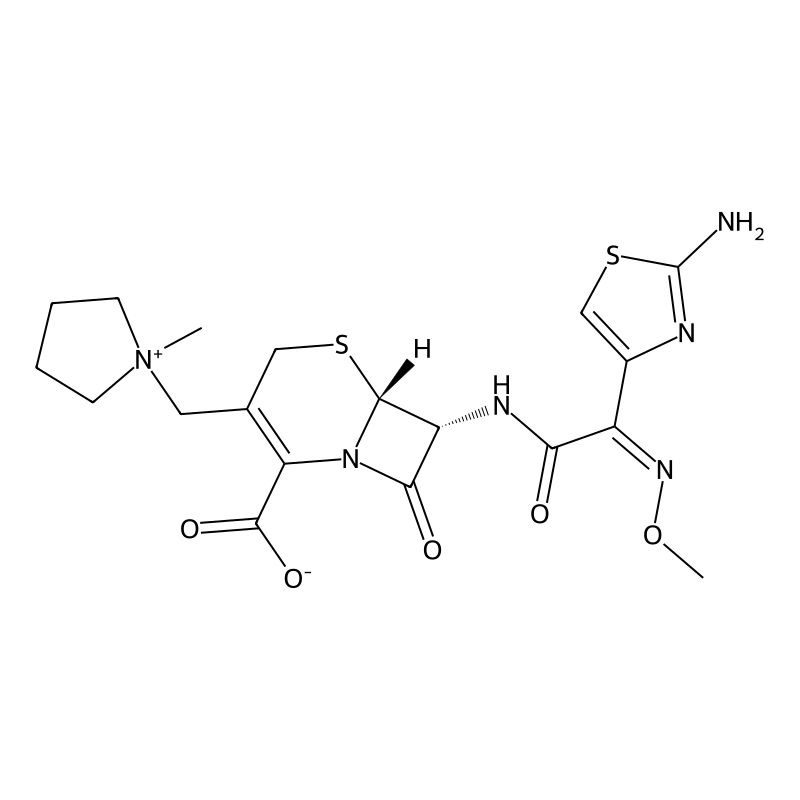

Cefepime is a fourth-generation cephalosporin antibiotic with the molecular formula C19H24N6O5S2 and a molecular weight of 480.56 grams per mole [1] [2] [3]. The compound consists of 19 carbon atoms, 24 hydrogen atoms, 6 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms, resulting in a percent composition of 47.49% carbon, 5.03% hydrogen, 17.49% nitrogen, 16.65% oxygen, and 13.34% sulfur [24]. This molecular composition reflects the complex bicyclic structure characteristic of cephalosporin antibiotics [27].

The monoisotopic mass of cefepime has been determined to be 480.124960 daltons, providing precise mass spectral identification [2]. The compound exhibits defined stereocenters at two of three possible positions, with one E/Z center contributing to its stereochemical complexity [4]. The molecular structure incorporates multiple functional groups that contribute to its antimicrobial activity and pharmacological properties [17].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C19H24N6O5S2 | [1] [2] [3] |

| Molecular Weight | 480.56 g/mol | [1] [2] [3] |

| Monoisotopic Mass | 480.124960 Da | [2] |

| Defined Stereocenters | 2/3 | [4] |

| E/Z Centers | 1 | [4] |

Structural Features and Functional Groups

β-Lactam Ring Configuration

Cefepime contains a four-membered β-lactam ring that forms the core structural element responsible for its antimicrobial activity [12] [28]. The β-lactam ring is fused to a six-membered dihydrothiazine ring, creating the characteristic cephem nucleus found in all cephalosporin antibiotics [28] [30] [32]. This bicyclic structure is designated as a 5-thia-1-azabicyclo[4.2.0]oct-2-ene system, where the β-lactam ring occupies positions 1 and 8 [15] [27].

The β-lactam ring exhibits significant strain due to its four-membered cyclic structure, making it susceptible to nucleophilic attack by bacterial transpeptidases [12]. The carbonyl carbon of the β-lactam ring serves as the primary site of interaction with penicillin-binding proteins in bacterial cell walls [17]. Infrared spectroscopy reveals the characteristic β-lactam carbonyl stretching vibration at approximately 1765 cm⁻¹, confirming the presence and integrity of this critical structural feature [37] [40].

The nitrogen atom in the β-lactam ring is attached to the β-carbon relative to the carbonyl group, giving rise to the designation "β-lactam" [28]. This configuration creates a planar arrangement that facilitates the ring-opening reaction essential for antimicrobial activity [12].

Aminothiazole Moiety Significance

The aminothiazole moiety represents a crucial structural component located at the C7 position of the cephem nucleus [16] [17] [23]. This heterocyclic group consists of a five-membered thiazole ring bearing an amino substituent at the 2-position, forming a 2-amino-4-thiazolyl system [15] [18] [23]. The aminothiazole side chain significantly enhances antibacterial properties against gram-negative bacilli compared to earlier generation cephalosporins [16].

The thiazole ring contains both sulfur and nitrogen heteroatoms, creating a conjugated π-electron system that contributes to the stability and binding affinity of the molecule [17]. The amino group at the 2-position provides additional hydrogen bonding capability and influences the electronic properties of the entire side chain [16]. This structural arrangement makes cefepime a poor substrate for various β-lactamase enzymes, contributing to its broad-spectrum activity [17] [30].

The aminothiazole moiety is connected to the C7 position through an acetamido linkage, forming the complete 2-(2-amino-4-thiazolyl)acetamido side chain [15] [23]. This configuration is characteristic of fourth-generation cephalosporins and contributes significantly to their enhanced antimicrobial spectrum [17].

Methoxy Imino Group in Syn-Configuration

The methoxy imino group (methoxyimino) is positioned in the syn-configuration relative to the thiazole ring, forming a Z-geometric isomer [16] [17] [23]. This oxyimino substituent is attached to the carbon atom of the acetamido side chain, creating a 2-(methoxyimino)acetamido functionality [15] [24]. The syn-configuration of the methoxyimino group is responsible for a significant increase in antimicrobial activity compared to compounds lacking this feature [16].

The methoxy imino group contributes to the zwitterionic nature of cefepime, enhancing its penetration through bacterial cell membranes [7] [17]. The oxygen atom of the methoxy group can participate in hydrogen bonding interactions, while the imino nitrogen provides additional binding sites for molecular recognition [19]. The Z-configuration ensures optimal spatial arrangement for interaction with target proteins while maintaining resistance to β-lactamase degradation [23].

Spectroscopic analysis reveals characteristic absorption bands associated with the methoxyimino group, including carbon-nitrogen double bond stretching vibrations that can be distinguished from other structural components [18]. The presence of the methoxy group also influences the overall polarity and solubility characteristics of the molecule [25].

N-Methyl Pyrrolidine Substituent Role

The N-methyl pyrrolidine substituent is located at the C3 position of the cephem nucleus and exists as a quaternary ammonium salt, contributing to the zwitterionic properties of cefepime [17] [23] [27]. This five-membered saturated heterocyclic ring bearing a positively charged quaternary nitrogen center significantly influences the pharmacological properties of the compound [17] [32].

The quaternary nitrogen imparts several important characteristics to cefepime, including enhanced β-lactamase stability and improved cell penetration properties [23]. The positive charge facilitates rapid penetration through porin channels in the outer membrane of gram-negative bacteria, contributing to the broad-spectrum activity [17] [30] [32]. This structural feature distinguishes fourth-generation cephalosporins from earlier generations and contributes to their superior antimicrobial profile [23].

The N-methyl pyrrolidine group is attached to the C3 position through a methylene bridge, creating a [(1-methyl-1-pyrrolidiniumyl)methyl] substituent [27]. The flexibility of this side chain allows for optimal positioning during interaction with bacterial targets while maintaining the zwitterionic balance of the molecule [17]. Nuclear magnetic resonance spectroscopy can readily identify the characteristic signals associated with the pyrrolidine ring system and the N-methyl group [18] [38].

Stereochemistry and Stereogenic Centers

(6R,7R) Configuration Analysis

Cefepime possesses two defined stereogenic centers located at positions C6 and C7 of the bicyclic cephem nucleus, both exhibiting R-configuration [2] [4] [15]. The (6R,7R) stereochemical arrangement is critical for optimal antimicrobial activity and represents the naturally occurring and therapeutically active form of the compound [15] [18] [24].

The C6 position corresponds to the carbon atom adjacent to the sulfur atom in the dihydrothiazine ring, while C7 represents the carbon bearing the aminothiazole acetamido side chain [15]. The R-configuration at both positions creates a specific three-dimensional arrangement that is essential for proper binding to penicillin-binding proteins in bacterial cell walls [18].

Stereochemical integrity is maintained through careful synthetic procedures and can be verified through various analytical techniques including nuclear magnetic resonance spectroscopy and X-ray crystallography [18] [35]. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, with the (6R,7R) designation indicating the spatial arrangement of substituents around each stereogenic center [31].

| Stereogenic Center | Configuration | Significance |

|---|---|---|

| C6 | R | Critical for structural integrity |

| C7 | R | Essential for antimicrobial activity |

| Total Defined Centers | 2/3 | Determines biological activity |

The presence of these stereogenic centers means that cefepime exists as a specific enantiomer with defined optical activity, although the compound is reported to have unspecified optical rotation [4]. The stereochemical purity is crucial for therapeutic efficacy and must be maintained throughout manufacturing and storage processes [35].

Z-Configuration of the Oxyimino Linkage

The oxyimino linkage in cefepime exhibits Z-configuration, representing a geometric isomerism around the carbon-nitrogen double bond of the methoxyimino group [2] [4] [15]. This Z-geometric arrangement places the methoxy group and the thiazole ring on the same side of the double bond, creating a syn-relationship that is crucial for antimicrobial activity [16] [23] [24].

The Z-configuration is designated in the chemical name as (2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido, indicating the specific geometric arrangement around the oxyimino center [15] [18]. This configuration contributes significantly to the enhanced activity against gram-negative bacteria compared to the corresponding E-isomer [16] [19].

Spectroscopic methods, particularly nuclear magnetic resonance spectroscopy, can distinguish between Z and E configurations through characteristic chemical shift patterns and coupling constants [18]. The Z-configuration is thermodynamically favored under physiological conditions and remains stable during normal storage and handling procedures [25].

The geometric constraint imposed by the Z-configuration influences the overall molecular conformation and affects the spatial arrangement of functional groups involved in antimicrobial activity [19] [23]. This stereochemical feature is conserved among many third and fourth-generation cephalosporins due to its importance for β-lactamase resistance and enhanced potency [21].

Physicochemical Properties

Melting Point Characteristics (150°C)

Cefepime exhibits a melting point of 150°C with decomposition, indicating thermal instability at elevated temperatures [3] [5] [24]. This decomposition temperature represents a characteristic property of the pure compound and serves as an important identification parameter for quality control purposes [24] [35]. The melting point with decomposition suggests that cefepime undergoes chemical breakdown rather than simple phase transition at this temperature [5].

The thermal behavior of cefepime has been studied using differential scanning calorimetry and thermogravimetric analysis, revealing specific decomposition patterns that can be used for analytical identification [36]. The decomposition at 150°C is attributed to the thermal lability of the β-lactam ring and other sensitive functional groups within the molecular structure [41]. This temperature sensitivity requires careful handling and storage conditions to maintain chemical stability [41].

Comparative thermal analysis studies have shown that cefepime demonstrates similar thermal behavior to other fourth-generation cephalosporins, with decomposition temperatures typically ranging between 140-160°C [36]. The melting point determination serves as a critical quality control parameter in pharmaceutical manufacturing and can detect the presence of impurities that might alter the thermal profile [35].

Solubility Parameters

Cefepime demonstrates high solubility in water due to its zwitterionic nature, with the solubility being significantly influenced by pH, temperature, and ionic strength [25] [32]. The compound exhibits excellent aqueous solubility characteristics that facilitate its formulation as injectable preparations [22] [32]. Systematic solubility studies have been conducted in various solvent systems to determine optimal formulation conditions [25].

Solubility measurements in water-alcohol mixtures reveal decreased solubility with increasing alcohol concentration, following predictable thermodynamic patterns [25]. The solubility in water at room temperature allows for the preparation of concentrated solutions suitable for clinical administration [22]. Temperature-dependent solubility studies show increased dissolution at elevated temperatures, consistent with endothermic dissolution processes [25].

The zwitterionic character of cefepime, resulting from the positively charged N-methyl pyrrolidine group and negatively charged carboxylate functionality, contributes significantly to its aqueous solubility [7] [17] [32]. This amphiphilic nature allows for favorable interactions with both polar and ionic environments [17].

| Solvent System | Solubility Characteristics | Temperature Range |

|---|---|---|

| Pure Water | High solubility | 278.15-308.15 K |

| Water-Ethanol | Decreased with alcohol content | 278.15-308.15 K |

| Water-Propanol | Reduced solubility | 278.15-308.15 K |

Acid-Base Properties and pKa Values

Cefepime exhibits amphoteric behavior due to the presence of both acidic and basic functional groups within its molecular structure [32] [37]. The compound contains a carboxylic acid group that can donate protons and amino groups capable of accepting protons, creating multiple ionization states depending on solution pH [37]. The zwitterionic nature of cefepime is particularly pronounced at physiological pH values [7] [17].

The carboxylate group derived from the C4 carboxylic acid functionality represents the primary acidic site, while the amino groups on the thiazole ring and other nitrogen-containing moieties serve as basic centers [37]. The pKa values determine the predominant ionic species present under specific pH conditions and influence solubility, stability, and biological activity [22].

Ultraviolet spectroscopic studies in phosphate buffer at pH 7 reveal maximum absorption at 235 nm and 257 nm, with extinction coefficients of 16,700 and 16,100 respectively [24]. These spectral characteristics are pH-dependent and reflect the ionization state of chromophoric groups within the molecule [39]. The acid-base properties also influence the formation of metal complexes, as demonstrated by spectroscopic studies with various metal ions [37].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Cefepime is mainly eliminated by the kidneys, and most of it is excreted unchanged. Approximately 85% of cefepime administered to normal subjects is excreted unchanged in urine. Less than 1% of the administered dose is recovered from urine as N-methylpyrrolidine (NMP), 6.8% as NMP-N-oxide, and 2.5% as an epimer. Dosage adjustments are required in patients with renal dysfunction or those undergoing hemodialysis, due to the importance of renal excretion in eliminating cefepime.

The average steady-state volume of distribution of cefepime is 18.0 L. In pediatric patients, the average steady-state volume of distribution is 0.3 L/kg.

Cefepime has a total body clearance of 120 mL/min in healthy volunteers, and in pediatric patients, the average total body clearance is 3.3 mL/min/kg. In geriatric patients (65 years of age and older) and patients with abnormal renal function, cefepime total body clearance decreases proportionally with creatinine clearance.

Metabolism Metabolites

Wikipedia

Mirex